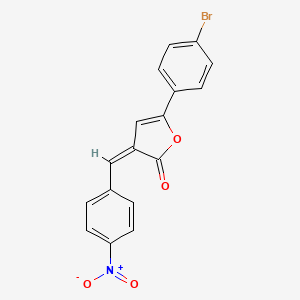

![molecular formula C13H10ClN3O2 B5050914 N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)

N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

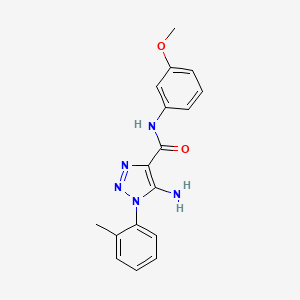

N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It is a component of coenzyme I (nicotinamide adenine dinucleotide, NAD+) and coenzyme II (nicotinamide adenine dinucleotide phosphate, NADP+) . These coenzymes are involved in redox reactions, energy production in cells, and are significant for maintaining the integrity of normal tissues, especially skin, digestive tract, and nervous system .

Synthesis Analysis

The synthesis of N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide and its derivatives involves several steps. In one study, four nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS) . Another study discussed the enzymatic synthesis of nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system .Molecular Structure Analysis

The molecular structure of N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is similar to that of nicotinamide, with the addition of a chlorophenyl group. The structure of nicotinamide consists of a pyridine ring to which a carboxamide group is attached .Chemical Reactions Analysis

The chemical reactions involving N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide are primarily redox reactions. The nicotinamide part of NAD+ and NADP+ in human body has reversible hydrogenation and dehydrogenation characteristics, playing a hydrogen transfer role in biological oxidation .Physical And Chemical Properties Analysis

As a derivative of nicotinamide, N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is likely to share many of its physical and chemical properties. Nicotinamide is a white powder that is water-soluble . It acts as a weak base in solution, neutralizing acids to form salts plus water .作用机制

The mechanism of action of N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide is likely related to its role in NAD+ and NADP+ metabolism. NAD+ is a redox active molecule that is universally found in biology. By exploiting the nonenzymatic reduction and oxidation of NAD+ by pyruvate and methylene blue, respectively, key molecular features necessary for the intrinsic activity of NAD+ can be identified .

未来方向

The future directions of research on N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide could involve further exploration of its role in NAD+ and NADP+ metabolism and its potential applications in treating various diseases. For instance, NAD+ metabolic disorders are closely linked to the pathogenesis of several ocular diseases, such as glaucoma, age-related macular degeneration (AMD), and inherited retinal degenerations (IRDs) .

属性

IUPAC Name |

N-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-11-4-3-9(6-10(11)12(15)18)17-13(19)8-2-1-5-16-7-8/h1-7H,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISJJVMGEHTXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-2-methyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5050841.png)

![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5050854.png)

![6-amino-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5050860.png)

![3,4-dichloro-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5050867.png)

amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5050934.png)